molecular formula C20H11F B156663 4-Fluorobenzo(j)fluoranthene CAS No. 129286-36-8

4-Fluorobenzo(j)fluoranthene

Cat. No. B156663
M. Wt: 270.3 g/mol
InChI Key: HCHJTOSDLREBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzo(j)fluoranthene (4-F-BjF) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of environmental chemistry and toxicology. It is a potent mutagen and carcinogen that can cause DNA damage and lead to the development of cancer. In recent years, 4-F-BjF has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 4-Fluorobenzo(j)fluoranthene involves the formation of DNA adducts, which are covalent bonds between the PAH and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. Additionally, 4-Fluorobenzo(j)fluoranthene has been shown to induce oxidative stress and inflammation, which can further contribute to its carcinogenic effects.

Biochemical And Physiological Effects

4-Fluorobenzo(j)fluoranthene has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage and mutations, the activation of cellular signaling pathways, and the modulation of gene expression. Additionally, 4-Fluorobenzo(j)fluoranthene has been shown to induce oxidative stress and inflammation, which can lead to cellular damage and contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Fluorobenzo(j)fluoranthene in lab experiments is its high potency as a mutagen and carcinogen. This allows for the detection of low levels of exposure and the study of its effects on cells and organisms. Additionally, the synthesis method for 4-Fluorobenzo(j)fluoranthene has been optimized for the production of large quantities of the compound, allowing for its use in a wide range of experiments. However, one limitation of using 4-Fluorobenzo(j)fluoranthene in lab experiments is its potential toxicity and the need for proper safety precautions when handling the compound.

Future Directions

For the study of 4-Fluorobenzo(j)fluoranthene include the investigation of its effects on different cell types and organs, the development of new methods for the detection and quantification of the compound in environmental samples, and the exploration of its potential as a therapeutic target for the treatment of cancer. Additionally, the study of the metabolism and bioactivation of 4-Fluorobenzo(j)fluoranthene in the body may lead to the development of new strategies for the prevention and treatment of PAH-induced cancer.

Synthesis Methods

The synthesis of 4-Fluorobenzo(j)fluoranthene involves the reaction of 4-fluorobenzaldehyde with 1,2-dibromobenzene in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including a Suzuki-Miyaura coupling reaction and a cyclization reaction, to yield 4-Fluorobenzo(j)fluoranthene in high yield and purity. This method has been optimized for the production of large quantities of 4-Fluorobenzo(j)fluoranthene for scientific research purposes.

Scientific Research Applications

4-Fluorobenzo(j)fluoranthene has been used extensively in scientific research to study its mutagenic and carcinogenic properties. It has been shown to induce mutations in bacterial and mammalian cells and to cause DNA damage in human lung cells. Additionally, 4-Fluorobenzo(j)fluoranthene has been used as a model compound to study the metabolism and bioactivation of PAHs in the body. Its scientific research application also includes its use as a reference standard for the detection and quantification of 4-Fluorobenzo(j)fluoranthene in environmental samples.

properties

CAS RN

129286-36-8

Product Name

4-Fluorobenzo(j)fluoranthene

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

IUPAC Name

15-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene

InChI

InChI=1S/C20H11F/c21-18-11-10-15-14-9-8-12-4-1-2-5-13(12)19(14)17-7-3-6-16(18)20(15)17/h1-11H

InChI Key

HCHJTOSDLREBHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F

Other CAS RN

129286-36-8

synonyms

4-fluorobenzo(j)fluoranthene
4F-B(j)F

Origin of Product

United States

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